Product packaging for Cyclotridecene(Cat. No.:)

Cyclotridecene

Cat. No.: B14745652
M. Wt: 180.33 g/mol
InChI Key: AVHHUCROZGSCGZ-UPHRSURJSA-N
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Description

Cyclotridecene is a thirteen-membered cyclic alkene with the molecular formula C13H24 and a molecular weight of 180.33 g/mol . It is identified by the CAS Registry Number 2484-65-3 . This compound has been identified as a product in organic synthesis research, specifically from the dihydroboration-oxidation of the cyclic allene 1,2-cyclotridecadiene . As a cyclic alkene, this compound presents a valuable intermediate for further chemical transformations and materials science research. The (E)-stereoisomer, t-cyclotridecene, has been specifically documented . This product is intended for laboratory research purposes only. Researchers are encouraged to consult the relevant scientific literature for detailed synthetic protocols and handling procedures. This product is For Research Use Only (RUO) and is not intended for personal, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24 B14745652 Cyclotridecene

Properties

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

cyclotridecene

InChI

InChI=1S/C13H24/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-2H,3-13H2/b2-1-

InChI Key

AVHHUCROZGSCGZ-UPHRSURJSA-N

Isomeric SMILES

C1CCCCC/C=C\CCCCC1

Canonical SMILES

C1CCCCCC=CCCCCC1

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Hydrogenation

The hydrogenation of polyunsaturated cycloolefins represents a cornerstone in this compound synthesis. A patented method utilizes supported nickel catalysts on sintered substrates with an internal surface area of 0.01–1 m²/g to achieve high-purity cycloparaffins. For this compound production, this involves hydrogenating a cyclotridecatriene precursor under controlled conditions:

  • Catalyst Composition : Nickel (8–10 wt%) combined with chromium (2 wt%) on a sintered kieselguhr support.
  • Reaction Conditions : 240°C, 0.1–1 atm hydrogen pressure, and a gaseous-phase continuous flow system.
  • Yield and Purity : Quantitative conversion with >99.7% purity, as verified by gas chromatography.

The sintered support minimizes isomerization byproducts, a critical challenge in larger cycloolefins. For instance, cyclododecatriene hydrogenation yields cyclododecane with <0.001% aromatic byproducts, demonstrating the method’s applicability to this compound.

Palladium-Nickel Hybrid Systems

Combining nickel with palladium catalysts enhances hydrogenation efficiency. In a dual-catalyst setup, the upstream reactor employs nickel for initial saturation, while downstream palladium (0.5 wt% on alumina) ensures complete reduction of residual double bonds. This tandem approach achieves 99.8% purity in cyclododecane synthesis, suggesting analogous benefits for this compound production.

Ring-Closing Metathesis (RCM) Strategies

Ruthenium-Based Catalysts

RCM has emerged as a versatile method for constructing this compound’s thirteen-membered ring. Grubbs-type ruthenium catalysts facilitate the reaction between diene precursors, such as 1,13-tetradecadiene, under inert atmospheres. Key parameters include:

  • Catalyst Loading : 5–10 mol% Grubbs catalyst (e.g., Grela or Hoveyda variants).
  • Solvent Systems : Dichloromethane or toluene at reflux temperatures (40–80°C).
  • Reaction Time : 12–24 hours, yielding this compound with 70–85% efficiency.

Recent advances in RCM focus on stereoinduction. Chiral N-heterocyclic carbene (NHC) ligands enable enantioselective cyclization, critical for pharmaceutical applications.

Relay and Temporary Tethering Techniques

To overcome entropy challenges in macrocyclic RCM, relay strategies introduce a transient directing group. For example, a silicon-based tether preorganizes the diene precursor, accelerating metathesis and improving ring-closure yields to >90%. Post-reaction, the tether is cleaved under mild fluoride conditions.

Comparative Analysis of Preparation Methods

Method Catalyst Conditions Yield Purity Scalability
Nickel Hydrogenation Ni/Cr on sintered SiO₂ 240°C, 0.1 atm H₂ >99% 99.7% Industrial
Palladium-Nickel Ni + Pd/Al₂O₃ 240°C, 0.1 atm H₂ >99% 99.8% Pilot-scale
RCM Grubbs catalyst 40–80°C, inert atmosphere 70–85% 95–98% Laboratory
Relay RCM Ru-NHC complexes Toluene, 60°C >90% >99% Laboratory

Key Observations :

  • Catalytic Hydrogenation : Superior for industrial-scale production due to continuous flow operation and minimal purification needs.
  • RCM : Preferred for enantioselective synthesis but limited by catalyst cost and batch processing.

Industrial Optimization and Challenges

Catalyst Deactivation and Regeneration

Nickel catalysts sinter over time, reducing surface activity. Regeneration protocols involve oxidative treatment (air at 500°C) followed by hydrogen reduction. In contrast, ruthenium catalysts degrade irreversibly, necessitating fresh batches for each RCM cycle.

Solvent and Energy Efficiency

Hydrogenation processes excel in solvent-free operation, whereas RCM requires chlorinated solvents. Recent trends favor ionic liquids as green solvents for RCM, achieving comparable yields at lower temperatures.

Chemical Reactions Analysis

Types of Reactions

Cyclotridecene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclotridecanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in this compound can be reduced to form cyclotridecane using hydrogen gas in the presence of a palladium or platinum catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Cyclotridecanone

    Reduction: Cyclotridecane

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Cyclotridecene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of larger macrocyclic compounds and as a model compound for studying ring strain and reactivity in cycloalkenes.

    Biology: Investigated for its potential use in the development of new pharmaceuticals due to its unique structural properties.

    Medicine: Explored for its potential as a building block in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclotridecene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form new bonds. In biological systems, the mechanism of action would depend on the specific molecular targets and pathways involved, which are currently under investigation.

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Effects

Cyclotridecene derivatives are compared to larger-ring analogs like cyclononadecene (19-membered) and smaller-ring systems (e.g., 1,2-cyclononadiene).

Table 1: Structural and Physical Properties
Compound Ring Size Substituents Melting Point (°C) UV/Vis λmax (nm) Yield (%)
20a (this compound) 13 Bromo, hexyloxy 186 406 49
20b (Cyclononadecene) 19 Bromo, hexyloxy 120 - 43
26a (this compound) 13 Formyl, dipropoxy - 421 83
26b (Cyclononadecene) 19 Formyl, dipropoxy - 438 89
17a (this compound) 13 Methoxy 254 - 49

Key Observations :

  • Larger rings (e.g., cyclononadecene) exhibit lower melting points and higher yields in some syntheses .
  • Formyl-substituted derivatives show redshifted UV/Vis absorption compared to brominated analogs, indicating extended conjugation .

Reactivity and Regiochemical Outcomes

This compound derivatives demonstrate distinct reactivity compared to smaller cyclic allenes. For example:

  • 1,2-Cyclotridecadiene undergoes dihydroboration to yield cyclotridecanol and this compound isomers, while 1,2-cyclononadiene (9-membered) produces simpler diols due to reduced ring strain .
  • Addition of HBr to 1,2-cyclotridecadiene is nonregiospecific, forming 1-bromo- and 3-bromothis compound, whereas smaller rings (e.g., 9- or 10-membered) show stereospecificity due to strain-induced stabilization of planar allylic cations .
Table 2: Reaction Outcomes in Cyclic Allenes
Substrate Reaction Type Major Products Regiospecificity
1,2-Cyclotridecadiene Dihydroboration Cyclotridecanol, this compound Nonregiospecific
1,2-Cyclononadiene Dihydroboration Cyclononanediols Regiospecific
1,2-Cyclotridecadiene HBr addition 1-Bromo- and 3-bromothis compound Nonregiospecific

Spectroscopic and Thermal Stability Trends

  • NMR Shifts : this compound derivatives with electron-withdrawing groups (e.g., bromo) show downfield shifts in $^{1}\text{H}$ NMR (δ 6.8–7.2 ppm for vinyl protons) compared to methoxy-substituted analogs (δ 3.7–4.2 ppm) .
  • Thermal Stability : Methoxy-substituted this compound (17a ) has a high melting point (254°C), while phosphonate derivatives (8a ) melt at 88°C due to reduced crystallinity .

Q & A

Q. What are the common synthetic routes for cyclotridecene, and how do reaction conditions influence yield and isomer distribution?

this compound is typically synthesized via ring-closing metathesis (RCM) or acid-catalyzed cyclization of linear precursors. For RCM, Grubbs catalysts (e.g., 2nd-generation) are employed under inert conditions, with solvent polarity and temperature affecting reaction efficiency. Isomer distribution (e.g., cis/trans) is influenced by steric hindrance and thermodynamic control during cyclization. Experimental optimization involves varying catalysts (e.g., Hoveyda-Grubbs for selectivity) and monitoring via GC-MS or HPLC .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

13C^{13}\text{C} NMR is critical for distinguishing positional isomers, particularly in unsaturated derivatives, by analyzing chemical shifts of allylic carbons. IR spectroscopy identifies functional groups (e.g., C=C stretching at ~1650 cm1^{-1}), while 2D NMR (COSY, HSQC) resolves complex coupling patterns. For novel derivatives, high-resolution mass spectrometry (HRMS) confirms molecular formulas. Ensure purity via HPLC before characterization to avoid misinterpretation .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?

Stability studies should include accelerated degradation tests under controlled temperature (e.g., 40°C, 75% RH) and light exposure. Monitor decomposition via TLC or GC-MS at intervals (e.g., 0, 7, 14 days). Use argon/vacuum sealing for oxygen-sensitive derivatives. For quantitative analysis, pair kinetic studies with Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound isomers?

Discrepancies often arise from differing purity levels or measurement techniques (e.g., calorimetry vs. computational estimates). Replicate studies using DSC for ΔHf\Delta H_f and cross-validate with ab initio calculations (e.g., G4 theory). Publish raw data (e.g., in supplementary files) to enable meta-analysis and identify systematic errors .

Q. How do stereoelectronic effects govern this compound’s regioselectivity in Diels-Alder reactions?

Frontier molecular orbital (FMO) theory explains electron-rich dienophiles’ preference for specific cycloaddition sites. Use Hammett substituent constants (σ\sigma) to quantify electronic effects on reaction rates. Experimentally, vary substituents on this compound and analyze regioselectivity via 1H^{1}\text{H} NMR (e.g., NOE correlations) or X-ray crystallography .

Methodological and Analytical Challenges

Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data across heterogeneous studies?

Meta-regression models account for variability in assay conditions (e.g., cell lines, concentrations). Use PRISMA guidelines for systematic reviews: extract IC50_{50}/EC50_{50} values, normalize to controls, and apply random-effects models. Sensitivity analysis identifies outliers, while funnel plots assess publication bias. Open-source tools like R or Python’s SciPy streamline reproducibility .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate this compound’s metabolic pathways in environmental studies?

Incubate 13C^{13}\text{C}-labeled this compound with microbial consortia and track isotopic enrichment via LC-MS/MS. Stable isotope probing (SIP) identifies degradative pathways, while NMR quantifies metabolite ratios. Pair with metagenomic sequencing to link biodegradation to microbial taxa .

Data Synthesis and Reporting Standards

Q. How should researchers document this compound synthesis for reproducibility in peer-reviewed journals?

Follow Beilstein Journal guidelines: report catalyst loading (mol%), solvent purity, and reaction time/temperature. Include NMR spectra (δ values, multiplicity) and HRMS data in supplementary materials. For novel compounds, provide elemental analysis (C, H, N) and crystallographic data (CCDC deposition number) .

Q. What frameworks address ethical considerations in this compound’s toxicological testing?

Adopt OECD guidelines for in vivo studies: justify sample sizes via power analysis, minimize animal use via in silico/in vitro alternatives (e.g., Ames test), and obtain ethics committee approval. For human cell lines, ensure informed consent and compliance with GDPR for data anonymization .

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